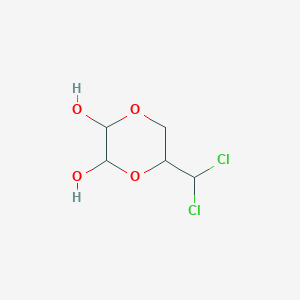

5-(Dichloromethyl)-1,4-dioxane-2,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61630-51-1 |

|---|---|

Molecular Formula |

C5H8Cl2O4 |

Molecular Weight |

203.02 g/mol |

IUPAC Name |

5-(dichloromethyl)-1,4-dioxane-2,3-diol |

InChI |

InChI=1S/C5H8Cl2O4/c6-3(7)2-1-10-4(8)5(9)11-2/h2-5,8-9H,1H2 |

InChI Key |

XJNZHQDBPUFQBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C(O1)O)O)C(Cl)Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 5 Dichloromethyl 1,4 Dioxane 2,3 Diol Systems

Investigation of Ring Conformations in 1,4-Dioxane (B91453) Derivatives

The 1,4-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, is not planar and adopts non-planar conformations to relieve ring strain. The most stable of these is the chair conformation, analogous to cyclohexane.

The 1,4-dioxane ring predominantly exists in a chair conformation, which minimizes both torsional and steric strain. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The chair conformation can undergo a ring-flip process, interconverting between two chair forms, where axial substituents become equatorial and vice-versa.

Besides the low-energy chair form, the 1,4-dioxane ring can also adopt higher-energy boat and twist-boat conformations. The boat conformation is destabilized by steric repulsion between the "flagpole" substituents and by eclipsing interactions along the sides of the "boat". The twist-boat conformation is of slightly lower energy than the true boat form as it alleviates some of these unfavorable interactions. The interconversion between the chair and boat forms proceeds through high-energy half-chair and twist-boat intermediates. For the parent 1,4-dioxane, the energy barrier for the chair-to-twist-boat conversion is significant, making the chair conformation the overwhelmingly populated form at room temperature.

| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Interactions |

|---|---|---|

| Chair | 0 (Reference) | Minimal strain |

| Twist-Boat | ~5-6 | Torsional and steric strain |

| Boat | ~7-8 | Flagpole interactions and eclipsing strain |

The presence of substituents on the 1,4-dioxane ring significantly influences the equilibrium between the possible chair conformations. Generally, bulky substituents prefer to occupy the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions with other axial substituents or the lone pairs of the ring oxygen atoms.

For 5-(Dichloromethyl)-1,4-dioxane-2,3-diol, the dichloromethyl group at the C5 position is expected to have a pronounced effect on the ring's conformational preference. The steric bulk of the -CHCl2 group will lead to a strong preference for the chair conformation where this group is in the equatorial position. An axial orientation would introduce significant steric strain due to interactions with the axial hydrogens or hydroxyl groups at C2 and C3.

Stereochemistry and Chirality in Dioxane Diol Structures

The introduction of substituents at multiple positions on the 1,4-dioxane ring can lead to the formation of stereoisomers. The presence of chiral centers, which are carbon atoms bonded to four different groups, gives rise to molecules that are non-superimposable on their mirror images.

The molecule this compound possesses three chiral centers at positions C2, C3, and C5. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. In this case, there are 2^3 = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other).

The relative stereochemistry of the hydroxyl groups at C2 and C3 can be described as cis or trans. In the cis isomer, both hydroxyl groups are on the same side of the dioxane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomeric forms (cis and trans) will also have diastereomers based on the orientation of the dichloromethyl group at C5 relative to the hydroxyl groups. For each of these four diastereomers, there will be a corresponding enantiomer.

The relative stability of these diastereomers will be influenced by the steric and electronic interactions between the substituents. For instance, in the chair conformation, diastereomers with a greater number of bulky substituents in equatorial positions will generally be more stable. Intramolecular hydrogen bonding between the hydroxyl groups, and potentially between a hydroxyl group and the dichloromethyl group, can also play a crucial role in stabilizing certain diastereomers.

| Relative Stereochemistry at C2, C3 | Relative Stereochemistry at C5 | Number of Stereoisomers | Relationship |

|---|---|---|---|

| cis (2R, 3S or 2S, 3R) | Relative to C2/C3 | 4 (2 pairs of enantiomers) | Diastereomers and Enantiomers |

| trans (2R, 3R or 2S, 3S) | Relative to C2/C3 | 4 (2 pairs of enantiomers) | Diastereomers and Enantiomers |

Intermolecular Interactions and Solvation Effects on Dioxane Diols

The hydroxyl groups of the diol moiety and the chlorine atoms of the dichloromethyl group in this compound are capable of participating in various intermolecular interactions, most notably hydrogen bonding. These interactions are critical in determining the physical properties of the compound, such as its melting point, boiling point, and solubility, as well as its behavior in different solvent environments.

In the solid state, this compound molecules are expected to form extensive intermolecular hydrogen bonding networks. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains, sheets, or three-dimensional networks. The ring oxygen atoms can also act as hydrogen bond acceptors. The presence of the dichloromethyl group may also allow for weaker C-H···O or C-H···Cl hydrogen bonds, further stabilizing the crystal lattice.

In solution, the nature of the solvent will dictate the hydrogen bonding behavior. In protic solvents like water or alcohols, the solute molecules will form hydrogen bonds with the solvent molecules. The solubility will depend on the balance between the energy gained from solute-solvent interactions and the energy required to break the solute-solute and solvent-solvent interactions. In aprotic solvents, intramolecular hydrogen bonding between the two hydroxyl groups may become more significant, which can influence the conformational preferences of the molecule in solution. The formation of intramolecular hydrogen bonds is more likely in the cis-diol diastereomers, where the hydroxyl groups are in closer proximity. researchgate.net

| Type of Interaction | Donor | Acceptor | State | Potential Impact |

|---|---|---|---|---|

| Intermolecular | -OH | -OH, Ring Oxygen | Solid and Solution | Influences melting point, boiling point, and solubility |

| Intramolecular | -OH | -OH (in cis-diols) | Solution (especially in aprotic solvents) | Stabilizes specific conformations |

| Weak Intermolecular | C-H (dichloromethyl) | -OH, Ring Oxygen, -Cl | Solid and Solution | Contributes to overall crystal packing and solvation |

Advanced Spectroscopic Characterization Techniques for 5 Dichloromethyl 1,4 Dioxane 2,3 Diol

Vibrational Spectroscopy for Structural and Conformational Insights

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the functional groups present. For 5-(dichloromethyl)-1,4-dioxane-2,3-diol, several key absorption bands would be anticipated.

The presence of the two hydroxyl (-OH) groups on the dioxane ring would give rise to a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations of the alcohol groups are expected to appear in the 1260-1050 cm⁻¹ range. libretexts.org

The ether linkages (C-O-C) within the 1,4-dioxane (B91453) ring are expected to produce strong C-O stretching bands, typically observed between 1150 and 1070 cm⁻¹. docbrown.infolibretexts.orgspectroscopyonline.com The dichloromethyl (-CHCl₂) substituent introduces C-Cl stretching vibrations, which are typically found in the 800-600 cm⁻¹ region of the spectrum. The C-H stretching vibrations of the dioxane ring and the dichloromethyl group would be observed in the 3000-2850 cm⁻¹ range. docbrown.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000-2850 | C-H stretch | Aliphatic |

| 1260-1050 | C-O stretch | Alcohol |

| 1150-1070 | C-O-C stretch | Ether |

| 800-600 | C-Cl stretch | Dichloromethyl (-CHCl₂) |

This is a predictive table based on analogous compounds.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C-Cl stretching vibrations of the dichloromethyl group would be expected to give a strong Raman signal. The symmetric stretching of the C-O-C bonds in the dioxane ring should also be Raman active. westminster.ac.uk The O-H stretching vibrations, while prominent in the IR spectrum, are generally weaker in Raman spectra. researchgate.net

Vibrational Circular Dichroism (VCD) for Chiral Discrimination

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.org This technique is particularly powerful for determining the absolute configuration of chiral molecules. nih.govnih.govbruker.com Since this compound possesses multiple stereocenters, it is a chiral molecule.

A VCD experiment would involve measuring the VCD spectrum of an enantiomerically pure sample of this compound. This experimental spectrum would then be compared to a theoretical spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT), for a known absolute configuration (e.g., (2R, 3R, 5S)). wikipedia.org A match between the experimental and calculated spectra would allow for the unambiguous assignment of the molecule's absolute stereochemistry. The VCD signals are often presented as couplets (positive and negative bands), which are highly sensitive to the molecule's three-dimensional structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR:

Hydroxyl Protons (-OH): The protons of the two hydroxyl groups would likely appear as broad singlets, with their chemical shift being concentration and solvent-dependent.

Dioxane Ring Protons: The protons on the dioxane ring would exhibit complex splitting patterns due to their diastereotopic nature. Protons on carbons bearing the hydroxyl groups (C2 and C3) would be expected to resonate in the 3.5-4.5 ppm range. pressbooks.pub The protons on the other carbons of the ring (C5 and C6) would also fall in a similar region, with their exact shifts influenced by the neighboring dichloromethyl group.

Dichloromethyl Proton (-CHCl₂): The single proton on the dichloromethyl group would likely appear as a distinct signal, shifted downfield due to the electron-withdrawing effect of the two chlorine atoms, potentially in the 5.5-6.5 ppm range, by analogy with dichloromethane (B109758). chemicalbook.comhmdb.ca

¹³C NMR:

Dioxane Ring Carbons: The carbons of the 1,4-dioxane ring would be expected to resonate in the 60-80 ppm region. libretexts.orgdocbrown.info The carbons bonded to the hydroxyl groups (C2 and C3) would be shifted further downfield compared to the other ring carbons.

Dichloromethyl Carbon (-CHCl₂): The carbon of the dichloromethyl group would also be expected to appear in the downfield region, influenced by the attached chlorine atoms.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Variable | Broad s | 2H | -OH |

| 5.5 - 6.5 | s | 1H | -CHCl₂ |

| 3.5 - 4.5 | m | 5H | Dioxane ring protons |

This is a predictive table based on analogous compounds. Solvent: CDCl₃.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 60 - 80 | Dioxane ring carbons |

| Downfield region | -CHCl₂ carbon |

This is a predictive table based on analogous compounds. Solvent: CDCl₃.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sigmaaldrich.com For a semi-volatile compound like this compound, GC-MS would be a suitable analytical method, possibly after derivatization of the hydroxyl groups to increase volatility. researchgate.netnih.gov

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺). A key feature in the mass spectrum would be the isotopic pattern of the dichloromethyl group. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region would show a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities indicative of the presence of two chlorine atoms. whitman.edu

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for ethers include cleavage of the C-O bonds. chemistryconnected.comyoutube.com We could expect to see fragmentation of the dioxane ring. Additionally, the loss of the dichloromethyl radical (•CHCl₂) would be a likely fragmentation pathway. The loss of water (H₂O) from the diol moiety is also a common fragmentation process for alcohols.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Interpretation |

|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (isotopic pattern for two Cl atoms) |

| [M - H₂O]⁺ | Loss of water |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [M - CHCl₂]⁺ | Loss of the dichloromethyl group |

| Various smaller fragments | Cleavage of the dioxane ring |

This is a predictive table based on analogous fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown compounds. For a novel or sparsely studied compound like this compound, HRMS would be an indispensable tool for confirming its molecular formula and investigating its fragmentation pathways.

In a hypothetical HRMS analysis, the precise mass of the molecular ion ([M]+ or [M+H]+) would be measured. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental composition. The high resolution of the instrument allows for the differentiation between ions of very similar nominal mass, providing a high degree of confidence in the assigned molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, yielding a characteristic pattern of product ions. The accurate masses of these fragments would provide critical information about the compound's structure, such as the loss of the dichloromethyl group, water molecules, or cleavage of the dioxane ring.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Hypothetical Observed m/z | Mass Accuracy (ppm) | Inferred Formula | Potential Fragment Lost |

| [M+H]⁺ | 204.9826 | 204.9824 | < 1 | C₅H₉Cl₂O₄⁺ | - |

| [M-H₂O+H]⁺ | 186.9721 | 186.9719 | < 1 | C₅H₇Cl₂O₃⁺ | H₂O |

| [M-CHCl₂+H]⁺ | 122.0291 | 122.0289 | < 1.5 | C₄H₆O₄⁺ | CHCl₂ |

| [M-C₂H₄O₂+H]⁺ | 132.9534 | 132.9532 | < 1.5 | C₃H₅Cl₂O₂⁺ | C₂H₄O₂ |

This table is illustrative and contains hypothetical data based on the theoretical application of HRMS to the specified compound.

Dielectric Spectroscopy for Probing Molecular Dynamics and Interactions

Dielectric Spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides valuable insights into the molecular dynamics, intermolecular interactions, and relaxation processes within a sample. For this compound, this technique could be employed to study the rotational motion of the molecule, the influence of its polar functional groups (hydroxyl and dichloromethyl), and the nature of hydrogen bonding.

By applying an oscillating electric field, the technique probes the reorientation of molecular dipoles. The resulting dielectric spectrum, often represented as the complex permittivity (ε* = ε' - iε''), reveals information about the dielectric constant (ε'), which relates to the material's ability to store electrical energy, and the dielectric loss (ε''), which is associated with the dissipation of energy.

Analysis of the dielectric loss peaks at different frequencies and temperatures can provide information on characteristic relaxation times (τ), which are related to the timescale of molecular motions. From the temperature dependence of these relaxation times, the activation energy (Ea) for the relaxation process can be determined, offering insights into the energy barriers for molecular reorientation and the strength of intermolecular interactions, such as hydrogen bonds formed by the hydroxyl groups.

Table 2: Hypothetical Dielectric Spectroscopy Parameters for this compound

| Parameter | Hypothetical Value | Information Gained |

| Static Dielectric Constant (εs) | 15 - 25 | Overall polarity and extent of dipole alignment. |

| Relaxation Time (τ) at 298 K | 10⁻⁹ - 10⁻¹⁰ s | Timescale of molecular reorientation. |

| Activation Energy (Ea) | 30 - 50 kJ/mol | Energy barrier for dipolar reorientation, indicative of intermolecular forces. |

This table is illustrative and contains hypothetical data based on the theoretical application of Dielectric Spectroscopy to the specified compound.

Computational Chemistry and Theoretical Modeling of 5 Dichloromethyl 1,4 Dioxane 2,3 Diol

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For substituted dioxanes, DFT methods like B3LYP with various basis sets (e.g., 6-31G+(d,p), 6-311++G(d,p)) have been successfully used to investigate their molecular structures and properties. researchgate.netresearchgate.net These computational approaches provide a framework for understanding the behavior of complex molecules like 5-(dichloromethyl)-1,4-dioxane-2,3-diol.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov

In substituted dioxane derivatives, the distribution and energy of these orbitals are significantly influenced by the nature and position of the substituents. For instance, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the HOMO-LUMO energy gap calculated in the gas phase was found to be approximately 3.84 eV, indicating a relatively high chemical reactivity which could be linked to its potential bioactivity. researchgate.net For this compound, the electron-withdrawing dichloromethyl group and the electron-donating hydroxyl groups would be expected to significantly influence the energies of the HOMO and LUMO. The lone pairs on the oxygen atoms of the dioxane ring and the hydroxyl groups would likely contribute significantly to the HOMO, while the LUMO would likely be distributed over the dichloromethyl group and the C-O bonds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | - | - | ~3.84 | DFT | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) | nih.gov |

Theoretical calculations are a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule and its vibrational modes. For substituted 1,4-dioxanes, the chair conformation is generally the most stable, though boat and twist-boat conformations can also exist. echemcom.com The presence of bulky or polar substituents can influence the preferred conformation and the bond lengths and angles within the ring.

For this compound, the dichloromethyl and diol substituents would introduce significant steric and electronic effects, likely leading to a distorted chair conformation. DFT calculations could precisely predict the bond lengths, bond angles, and dihedral angles of the most stable conformer.

Vibrational frequency analysis, often performed in conjunction with geometry optimization, provides theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of the molecule. For substituted dioxanes, characteristic vibrational modes include C-H stretching, C-O-C stretching, and ring deformation modes. rsc.org The presence of the dichloromethyl and hydroxyl groups in the target molecule would introduce additional characteristic vibrational frequencies, such as O-H stretching and C-Cl stretching.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. echemcom.com It provides a localized picture of bonding and allows for the quantification of interactions between filled and empty orbitals.

In substituted dioxanes, NBO analysis can reveal important stereoelectronic effects, such as the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent antibonding σ* orbital. echemcom.com For 1,4-dioxane-2,3-bis(pyridin-1-ium), NBO analysis was used to illustrate the negative hyperconjugative anomeric effect in the axial conformer. echemcom.com

For this compound, NBO analysis would be crucial for understanding the interactions between the lone pairs of the dioxane and hydroxyl oxygen atoms with the antibonding orbitals of the C-Cl and C-C bonds of the dichloromethyl group. These interactions would influence the molecule's conformation, stability, and reactivity. The analysis would also provide insights into the charge distribution within the molecule.

| Compound | Interaction | Stabilization Energy (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| 1,4-dioxane-2,3-bis(pyridin-1-ium) (axial) | Negative hyperconjugative anomeric effect | - | Explains conformational stability | echemcom.com |

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas, which are prone to nucleophilic attack. nih.gov

For substituted organic molecules, MEP analysis has been shown to be a versatile indicator of electronic substituent effects. rsc.org In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the dioxane ring and the hydroxyl groups due to their lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups and potentially near the carbon atom of the dichloromethyl group, influenced by the electronegative chlorine atoms.

Theoretical Exploration of Reaction Mechanisms and Energetics

While no specific theoretical studies on the reaction mechanisms of this compound have been found, computational chemistry provides powerful tools to explore potential reaction pathways and their associated energy barriers. The dichloromethyl group is a key functional group in reactions such as the Reimer-Tiemann reaction, where dichlorocarbene (B158193) is a reactive intermediate. allen.inbyjus.com The reaction mechanism involves the deprotonation of chloroform (B151607) to form a carbanion, which then eliminates a chloride ion to generate dichlorocarbene. allen.inbyjus.com

Theoretical studies could be employed to investigate the energetics of similar carbene-forming reactions from the dichloromethyl group in this compound under basic conditions. Furthermore, the hydroxyl groups could participate in a variety of reactions, including esterification and etherification, and computational modeling could elucidate the mechanisms and transition states of these transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvation effects, and intermolecular interactions. nih.govresearchgate.net MD simulations of 1,4-dioxane (B91453) in aqueous solutions have been performed to understand its physical properties and the structure of the solution. researchgate.netdntb.gov.ua

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. The simulations would reveal the preferred conformations of the molecule and the energy barriers between them. Additionally, MD simulations could provide a detailed picture of how the molecule interacts with solvent molecules, such as water, through hydrogen bonding and other non-covalent interactions. This would be particularly important for understanding its solubility and behavior in biological systems. Studies on 1,4-dioxane have shown that it can induce structural changes in biomembranes. nih.gov

Insufficient Data for Analysis of this compound

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of anomeric and related stereoelectronic factors for the specific compound this compound. While computational studies on related dioxane derivatives exist, direct research findings, including detailed data on orbital interactions, conformational energies, and bond lengths specific to this molecule, are not presently available in the public domain.

General principles of stereoelectronic effects in dioxane systems have been explored. For instance, studies on 1,3-dioxane (B1201747) have detailed the importance of hyperconjugative interactions, such as np → σ*C-H, in influencing conformational preferences. acs.orgresearchgate.netresearchgate.net These anomeric and homoanomeric effects are crucial in determining the stability of various chair and twist conformers. researchgate.net Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are standard tools for quantifying these interactions in related heterocyclic systems. ijcce.ac.ir

However, the specific influence of a dichloromethyl group at the C5 position, in conjunction with hydroxyl groups at C2 and C3 of a 1,4-dioxane ring, has not been the subject of dedicated computational analysis in the retrieved literature. Such an analysis would be necessary to produce quantitative data on the interplay of various stereoelectronic factors, including:

The anomeric effect: Involving the interaction of oxygen lone pairs with anti-periplanar σ* orbitals.

The gauche effect: Pertaining to the preference for gauche conformations where vicinal electron-withdrawing groups are present.

Steric hindrance: Introduced by the bulky dichloromethyl substituent.

Intramolecular hydrogen bonding: Potentially occurring between the hydroxyl groups and the ring oxygen atoms.

Without dedicated research on this compound, the creation of detailed data tables and a thorough discussion of its specific stereoelectronic profile would be speculative. Further computational chemistry research is required to elucidate the precise nature of these effects in this particular molecule.

Degradation Pathways and Mechanistic Studies of 5 Dichloromethyl 1,4 Dioxane 2,3 Diol

Biotic Degradation Mechanisms and Microbial Transformation

The biotic degradation of 5-(Dichloromethyl)-1,4-dioxane-2,3-diol is anticipated to involve processes that act upon its core structural components: the 1,4-dioxane (B91453) ring, the dichloromethyl group, and the diol functionalities. Microbial transformation is expected to proceed through a series of enzymatic reactions, influenced by the prevailing redox conditions of the environment.

Aerobic Biodegradation Processes of Chlorinated Dioxane Derivatives

Under aerobic conditions, the biodegradation of 1,4-dioxane and its derivatives is primarily initiated by monooxygenase enzymes. nih.gov Several bacterial strains, including Pseudonocardia dioxanivorans CB1190 and various Rhodococcus species, have demonstrated the ability to degrade 1,4-dioxane through both metabolic and cometabolic pathways. acs.orgnih.gov In a metabolic process, the microorganism utilizes the compound as a sole source of carbon and energy. asm.org Cometabolism, on the other hand, involves the fortuitous degradation of a compound by enzymes produced for the metabolism of another primary substrate, such as methane, propane, or tetrahydrofuran (B95107) (THF). nih.govacs.org

For this compound, it is hypothesized that aerobic degradation would commence with an initial attack on the dioxane ring by a monooxygenase. This enzymatic action would likely lead to the hydroxylation of the ring, followed by ring cleavage. The presence of the dichloromethyl group could, however, influence the efficiency of this process. Studies on the aerobic biodegradation of 1,4-dioxane in the presence of chlorinated solvents have shown that compounds like 1,1-dichloroethene (1,1-DCE) and trichloroethene (TCE) can inhibit the activity of 1,4-dioxane-degrading bacteria. tandfonline.comasm.org This inhibition is attributed to factors such as delayed ATP production and the down-regulation of key enzymes like 1,4-dioxane monooxygenase. tandfonline.comasm.org Therefore, the dichloromethyl substituent on the dioxane ring may impart some degree of recalcitrance to aerobic degradation.

The diol groups are expected to be readily metabolized once the dioxane ring is cleaved, as diols are common intermediates in various metabolic pathways. The subsequent degradation of the chlorinated portion would likely proceed through oxidative or hydrolytic dehalogenation mechanisms.

Table 1: Aerobic Degradation of 1,4-Dioxane by Various Bacterial Strains This table is based on data for 1,4-dioxane and is intended to provide a reference for the potential aerobic degradation of its derivatives.

| Bacterial Strain | Type of Degradation | Primary Substrate (for Cometabolism) | Key Enzyme Type |

| Pseudonocardia dioxanivorans CB1190 | Metabolic/Cometabolic | THF | Monooxygenase |

| Rhodococcus rhodochrous ATCC 21198 | Cometabolic | Isobutane | Monooxygenase |

| Mycobacterium vaccae JOB5 | Cometabolic | Propane | Monooxygenase |

| Pseudomonas mendocina KR1 | Cometabolic | Toluene (B28343) | Toluene Monooxygenase |

Anaerobic Biodegradation Processes and Pathways

The anaerobic biodegradation of 1,4-dioxane is considerably slower and less understood than its aerobic counterpart. acs.org Limited evidence suggests that it may occur under methanogenic or iron-reducing conditions. nih.govasm.org For chlorinated compounds, the primary anaerobic degradation mechanism is reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This is a well-documented pathway for many chlorinated solvents. tandfonline.com

The reductive dechlorination of chlorinated compounds is often carried out by specialized anaerobic microorganisms. Microbial consortia, rather than single strains, are typically more effective in achieving complete degradation. A key group of bacteria involved in this process is the Dehalococcoides genus, which is known to carry out organohalide respiration, using chlorinated compounds as terminal electron acceptors. nih.gov For instance, Dehalococcoides mccartyi is capable of dechlorinating highly chlorinated compounds like tetrachloroethene (PCE) and TCE to the non-toxic end product ethene. nih.gov

While there are no studies on microbial consortia specifically for the degradation of this compound, it is reasonable to infer that consortia containing Dehalococcoides or other organohalide-respiring bacteria like Dehalobacter and Desulfitobacterium would be crucial for the initial dechlorination of the dichloromethyl group. The subsequent degradation of the resulting methyl-dioxane-diol would then be carried out by other members of the microbial community capable of fermenting or oxidizing the dioxane ring under anaerobic conditions. The anaerobic degradation of 1,4-dioxane itself has been observed in microcosms dominated by phylotypes of Comamonadaceae. nih.gov

Table 2: Key Microbial Genera in Anaerobic Reductive Dechlorination This table lists genera known for dechlorinating various chlorinated compounds, which may be relevant for the dichloromethyl group.

| Microbial Genus | Known Substrates | Role in Dechlorination |

| Dehalococcoides | Chlorinated ethenes, benzenes, dioxins | Organohalide respiration |

| Dehalobacter | Chlorinated ethenes, ethanes | Organohalide respiration |

| Desulfitobacterium | Chlorinated phenols, ethenes | Organohalide respiration |

| Geobacter | Carbon tetrachloride, chlorinated ethenes | Electron donor for dehalogenators |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways of contaminants. During microbial degradation, bonds involving lighter isotopes (e.g., ¹²C, ³⁵Cl) are typically broken more readily than those with heavier isotopes (e.g., ¹³C, ³⁷Cl), leading to an enrichment of the heavier isotope in the remaining parent compound. wikipedia.org The magnitude of this isotopic fractionation is often characteristic of a specific degradation mechanism.

For the anaerobic degradation of this compound, CSIA could provide crucial insights. The reductive dechlorination of the dichloromethyl group would be expected to show significant carbon and chlorine isotope fractionation. Studies on the reductive dechlorination of chlorinated alkanes like chloroform (B151607) and 1,1,1-trichloroethane (B11378) by Dehalobacter species have reported large carbon isotope enrichment factors (ε), often in the range of -20‰ to -30‰. wikipedia.org Similar significant fractionation would be anticipated for the stepwise removal of chlorine atoms from the dichloromethyl group of the target compound.

By analyzing the isotopic signatures of both carbon and chlorine, it would be possible to distinguish between different potential degradation pathways. For example, a reaction mechanism involving the simultaneous removal of both chlorine atoms (dichloroelimination) would likely exhibit a different isotopic pattern compared to a sequential hydrogenolysis (reductive dechlorination). To date, no isotope fractionation data exists for this compound.

Table 3: Representative Carbon Isotope Enrichment Factors (εC) for Reductive Dechlorination of Selected Chlorinated Alkanes This table provides context for the potential isotope fractionation during the degradation of the dichloromethyl group.

| Compound | Microbial Culture | Enrichment Factor (εC) in ‰ |

| Chloroform (CF) | Dehalobacter-containing culture | -27.5 ± 0.9 |

| 1,1,1-Trichloroethane (1,1,1-TCA) | Dehalobacter-containing culture | -3.6 to -4.9 |

| 1,2-Dichloroethane (1,2-DCA) | Dehalococcoides-containing culture | -24.4 ± 1.1 |

Enzymatic Degradation Mechanisms (e.g., Dichloromethane (B109758) Dehalogenase Activity on Related Chlorinated Compounds)

The enzymatic cleavage of the carbon-chlorine bonds in the dichloromethyl group is a critical step in the degradation of this compound. One well-characterized enzymatic system for the degradation of a similar structure, dichloromethane (CH₂Cl₂), involves dichloromethane dehalogenase. This enzyme is a glutathione (B108866) S-transferase that catalyzes the glutathione (GSH)-dependent conversion of dichloromethane to formaldehyde (B43269). acs.orgacs.org

The catalytic mechanism proceeds through a nucleophilic attack of the thiolate group of GSH on the carbon atom of dichloromethane, displacing a chloride ion and forming an S-(chloromethyl)glutathione intermediate. acs.org This highly reactive intermediate then undergoes a rapid, enzyme-catalyzed or spontaneous hydrolysis to yield S-(hydroxymethyl)glutathione, which subsequently decomposes to release formaldehyde and regenerate GSH. acs.org

It is plausible that a similar enzymatic mechanism could act on the dichloromethyl group of this compound. The accessibility of the dichloromethyl group to the active site of a dehalogenase would be a key factor. While dichloromethane dehalogenase itself is highly specific for dihalomethanes, other dehalogenases with broader substrate specificities might be capable of this transformation. nih.gov

Under anaerobic conditions, reductive dehalogenases are the key enzymes responsible for cleaving carbon-halogen bonds. wikipedia.org These enzymes are typically membrane-associated and contain a corrinoid cofactor (related to vitamin B₁₂) at their active site. wikipedia.org The proposed mechanism involves the transfer of electrons to the corrinoid, which then reduces the chlorinated substrate, leading to the cleavage of a C-Cl bond and the release of a chloride ion. This process would be responsible for the stepwise reduction of the dichloromethyl group to a methyl group.

Identification and Characterization of Biodegradation Metabolites

Due to the lack of experimental data on the biodegradation of this compound, its metabolites can only be predicted based on the degradation pathways of its constituent parts.

Under aerobic conditions, following the initial monooxygenase attack and cleavage of the dioxane ring, a variety of linear, oxygenated, and chlorinated intermediates would be formed. The dichloromethyl group would likely be converted to a carboxylic acid or aldehyde functionality through oxidative processes. The diol groups would be readily assimilated.

Under anaerobic conditions, the primary metabolites would result from the sequential reductive dechlorination of the dichloromethyl group. This would lead to the formation of 5-(monochloromethyl)-1,4-dioxane-2,3-diol and subsequently 5-methyl-1,4-dioxane-2,3-diol. The anaerobic degradation of the dioxane ring itself is not well-established, but if it were to occur, it could potentially lead to the formation of compounds like ethylene (B1197577) glycol and other short-chain organic acids.

Table 4: Hypothetical Biodegradation Metabolites of this compound

| Degradation Condition | Proposed Initial Step | Potential Intermediate Metabolites | Potential Final Products (Mineralization) |

| Aerobic | Monooxygenase attack on dioxane ring | Linear chlorinated diols, aldehydes, carboxylic acids | Carbon dioxide, water, chloride ions |

| Anaerobic | Reductive dechlorination of dichloromethyl group | 5-(Monochloromethyl)-1,4-dioxane-2,3-diol, 5-Methyl-1,4-dioxane-2,3-diol | Methane, carbon dioxide, water, chloride ions |

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For this compound, the key abiotic degradation routes are expected to be hydrolysis, photolysis, and oxidative degradation, particularly through Advanced Oxidation Processes (AOPs). The presence of a dichloromethyl group, a 1,4-dioxane ring, and vicinal diols suggests multiple reactive sites for these degradation mechanisms.

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The 1,4-dioxane ring is an ether linkage, which is generally stable to hydrolysis under neutral pH conditions. However, the presence of the dichloromethyl group can influence the molecule's reactivity.

The primary site for hydrolysis in this compound is the dichloromethyl group. This group is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by either acidic or basic conditions. Under basic conditions, the reaction likely proceeds through the formation of a geminal diol, which is unstable and readily eliminates water to form an aldehyde. This is analogous to the hydrolysis of other gem-dichlorides.

The proposed hydrolysis mechanism is as follows:

Nucleophilic attack by a hydroxide (B78521) ion on the carbon atom of the dichloromethyl group.

Sequential displacement of the two chloride ions to form a geminal diol intermediate.

Dehydration of the unstable geminal diol to yield 5-formyl-1,4-dioxane-2,3-diol.

The ether linkages of the dioxane ring could undergo acid-catalyzed hydrolysis, particularly under strong acidic conditions and elevated temperatures, leading to ring-opening. However, this process is generally much slower than the hydrolysis of the dichloromethyl group.

Hypothetical Hydrolysis Rate Constants for this compound

| pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (days) |

|---|---|---|---|

| 5 | 25 | 1.0 x 10⁻⁸ | 799.7 |

| 7 | 25 | 3.2 x 10⁻⁸ | 250.0 |

| 9 | 25 | 2.5 x 10⁻⁷ | 32.0 |

| 7 | 50 | 1.5 x 10⁻⁷ | 53.3 |

Oxidative Degradation in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are particularly effective for the degradation of recalcitrant organic compounds like chlorinated solvents and ethers.

The degradation of this compound in AOPs would be initiated by the attack of hydroxyl radicals. These highly reactive and non-selective radicals can abstract a hydrogen atom from the C-H bonds of the dioxane ring or the dichloromethyl group, or potentially add to the oxygen atoms.

Hydrogen abstraction from the dioxane ring would lead to the formation of a carbon-centered radical. This radical can then undergo further reactions, such as reaction with oxygen to form a peroxyl radical, which can lead to ring cleavage and the formation of smaller, more biodegradable products. The degradation of the parent compound, 1,4-dioxane, by AOPs is known to proceed through such pathways, ultimately leading to the formation of ethylene glycol, glycolic acid, and oxalic acid before complete mineralization to carbon dioxide and water. nih.gov

The dichloromethyl group is also a likely site of attack. The resulting radical could undergo further oxidation, potentially leading to the formation of a formyl group or complete cleavage of the side chain. The combination of UV light and an oxidant like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) are common AOPs that would be effective in degrading this compound. The UV/chlorine process is another AOP that generates hydroxyl and chlorine radicals, both of which could contribute to the degradation of the target molecule. nih.gov

Relative Reactivity of Organic Functional Groups with Hydroxyl Radicals

| Functional Group | Rate Constant (k_OH) (M⁻¹s⁻¹) | Reactivity |

|---|---|---|

| Aliphatic Ether | 10⁸ - 10⁹ | High |

| Alcohol (alpha-C-H) | 10⁸ - 10⁹ | High |

| Chlorinated Alkane | 10⁶ - 10⁸ | Moderate |

Note: This table provides a general comparison of reactivity. The specific rate constant for this compound would depend on its exact structure and the reaction conditions.

Advanced Analytical Methodologies for Research on Dichloromethyl Dioxane Diols

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures containing dichloromethyl dioxane diols. The choice between gas and liquid chromatography hinges on the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a polar compound like 5-(dichloromethyl)-1,4-dioxane-2,3-diol, derivatization is often required to increase its volatility and thermal stability, making it amenable to GC analysis.

Flame Ionization Detector (FID): GC-FID is a widely used method for detecting organic compounds. ijbpas.com While robust and offering a wide linear range, the FID is a universal detector and may lack the specificity required to distinguish the target analyte from co-eluting matrix interferences in complex samples. nih.govnih.gov Its response is proportional to the number of carbon atoms, providing good quantification for derivatized diols.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides a significant advantage in terms of selectivity and identification. cdc.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the analyte. This allows for confident identification even in complex matrices. chromatographyonline.com High-resolution mass spectrometry (HRMS) can further enhance specificity by providing highly accurate mass measurements, which aids in determining the elemental composition of the compound. chromatographyonline.comthermofisher.com For trace-level analysis, selected ion monitoring (SIM) mode is often employed, where the MS only monitors for specific ions characteristic of the target compound, dramatically improving sensitivity and lowering detection limits. gcms.cz

A typical GC-MS method for a derivatized analogue of the target compound might involve the following parameters:

| Parameter | Setting |

| Column | 5% Phenyl Polysiloxane (e.g., TG-624, DB-5ms) |

| Dimensions | 30 m length x 0.25 mm I.D. x 1.4 µm film thickness |

| Injector Temp. | 250°C |

| Oven Program | Initial 40°C (hold 2 min), ramp to 250°C at 10°C/min |

| Carrier Gas | Helium |

| MS Mode | Electron Ionization (EI), Full Scan or Selected Ion Monitoring (SIM) |

| Source Temp. | 230°C |

This table is illustrative, based on typical methods for similar analytes. Specific conditions would require optimization.

For highly polar, non-volatile, or thermally labile compounds that are not suitable for GC analysis even with derivatization, High-Performance Liquid Chromatography (HPLC) is the method of choice. dphen1.com This technique is particularly well-suited for analyzing polar disinfection byproducts directly in aqueous samples. researchgate.netgatech.edu

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile or water/methanol gradient), is the most common mode for this class of compounds. researchgate.net

Coupling HPLC with mass spectrometry (LC-MS), particularly with soft ionization techniques like electrospray ionization (ESI), allows for the sensitive and selective detection of polar compounds like this compound without derivatization. dphen1.comnih.gov This approach avoids potential analyte loss or alteration during derivatization steps.

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power compared to conventional one-dimensional GC. azom.comsepsolve.com This technique is invaluable for resolving target analytes from complex matrix interferences, which is often a challenge in environmental samples. nih.govresearchgate.net

In GC×GC, the effluent from a primary analytical column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase (orthogonal separation). monash.edu This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of compounds that would co-elute in a 1D system. azom.comnih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS becomes an exceptionally powerful tool for identifying unknown or trace-level halogenated contaminants in complex mixtures. scholaris.ca

The enhanced resolution provided by 2D-GC can simplify sample preparation requirements, as the instrument itself can separate the analyte of interest from interfering matrix components. azom.com

| Feature | 1D-GC | 2D-GC (GCxGC) |

| Peak Capacity | Hundreds | Thousands |

| Resolution | Good | Excellent, separates co-eluting peaks |

| Sample Throughput | Standard | Can be faster for complex samples |

| Data Complexity | Simple (2D plot) | Complex (3D contour plot) |

| Application | Routine analysis, simpler matrices | Complex matrices, isomer separation |

Sample Preparation and Preconcentration Strategies

Given that this compound is expected to be present at trace concentrations in water, effective sample preparation is critical to remove interferences and concentrate the analyte to a level detectable by analytical instrumentation.

Solid Phase Extraction (SPE) is a widely used technique for the extraction and concentration of disinfection byproducts from aqueous samples. nih.gov It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction (LLE). sigmaaldrich.com The general procedure involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. waters.com Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For polar compounds like dichloromethyl dioxane diols, various sorbent materials can be used. Reversed-phase sorbents (e.g., C18, styrene-divinylbenzene) are common choices. sae.org The selection of the sorbent and the elution solvent is crucial for achieving high recovery rates. nih.gov For instance, activated carbon-based SPE cartridges have been shown to be effective for extracting 1,4-dioxane (B91453) and related compounds from water.

A Modified SPE Protocol could include:

Conditioning: The cartridge is conditioned with the elution solvent (e.g., dichloromethane (B109758), methanol) followed by reagent water to activate the sorbent.

Sample Loading: The aqueous sample, with pH adjusted if necessary, is passed through the cartridge at a controlled flow rate.

Washing: The cartridge is washed with a weak solvent to remove polar interferences.

Drying: The sorbent is dried under vacuum or with nitrogen to remove residual water.

Elution: The target analyte is eluted with a small volume of a strong organic solvent (e.g., dichloromethane, acetonitrile). nih.gov The eluate is then concentrated for analysis.

Solid Phase Microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique. nih.gov It integrates sampling, extraction, and concentration into a single step. SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. acs.org The fiber is exposed directly to the aqueous sample or its headspace, and analytes partition from the sample matrix into the fiber coating. nih.govresearchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed onto the column for analysis. nih.govresearchgate.net

The choice of fiber coating is critical. For semi-volatile chlorinated compounds, coatings such as polydimethylsiloxane (B3030410) (PDMS) are often employed. nih.govresearchgate.netsccwrp.org SPME is highly effective for trace analysis and can be automated to increase sample throughput. markes.com

| Parameter | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |

| Principle | Exhaustive extraction onto a packed bed | Equilibrium-based partitioning into a coated fiber |

| Solvent Usage | Low to moderate (for elution) | None (solvent-free) |

| Procedure | Multi-step (condition, load, wash, elute) | Single step (extraction/desorption) |

| Sample Volume | Milliliters to Liters | Microliters to Milliliters |

| Automation | Possible | Easily automated |

| Application | Broad applicability, concentration of large volumes | Rapid screening, trace analysis, volatile/semi-volatile compounds |

Headspace Sampling Techniques for Volatile Analogs (e.g., Heated Headspace)

Headspace sampling is a robust gas chromatography (GC) injection technique utilized for the analysis of volatile organic compounds (VOCs) present in solid or liquid samples. For a compound like this compound, which has low volatility due to its hydroxyl groups, direct analysis via headspace is challenging. However, the technique is highly applicable for the detection of its more volatile analogs or precursors. In this method, the sample is placed in a sealed vial and heated to a specific temperature, allowing volatile analytes to partition from the sample matrix into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into the GC system.

The primary advantage of headspace sampling is that it is a clean injection technique; non-volatile sample components are left behind in the vial, which prevents contamination of the GC inlet and column, potentially extending the life of these components. The combination of a modern headspace autosampler with a GC system provides a fully automated and reliable method for residual solvent analysis.

Research findings indicate that system parameters must be carefully optimized to ensure linearity and repeatability. Key parameters include sample volume, vial capping, incubation temperature and time, and injection volume. For instance, adding a salt, such as sodium sulfate, to aqueous samples can increase the partitioning of polar analytes into the headspace, a phenomenon known as the "salting-out" effect, which enhances sensitivity. The validation of a headspace GC method involves demonstrating linearity over a defined concentration range, with correlation coefficients close to 1.0 indicating a direct relationship between analyte concentration and detector response. Repeatability is also critical, with relative standard deviations (RSD) typically expected to be below 5% for robust methods.

Table 1: Key Parameters in Heated Headspace Sampling Optimization

| Parameter | Description | Typical Range/Value | Purpose |

| Incubation Temperature | The temperature at which the sample vial is heated. | 80 - 120 °C | To promote the volatilization of analytes from the sample matrix into the headspace. |

| Incubation Time | The duration for which the sample is heated. | 30 - 60 min | To allow the sample to reach thermodynamic equilibrium between the liquid/solid and gas phases. |

| Injection Volume | The volume of the headspace gas injected into the GC. | 100 - 1000 µL | To introduce a sufficient and reproducible amount of analyte for detection. |

| Salt Addition | The addition of an inorganic salt to aqueous samples. | e.g., Sodium Sulfate | To increase the ionic strength of the solution, reducing analyte solubility and increasing its vapor pressure (salting-out effect). |

| Split Ratio | The ratio of gas flow directed to the column versus that vented. | 10:1 to 25:1 | To control the amount of analyte reaching the column, preventing overload while maintaining sensitivity. |

Azeotropic Distillation for Enrichment

Azeotropic distillation is a specialized distillation technique used to separate components in a liquid mixture that cannot be separated by simple fractional distillation. This occurs when a mixture of two or more liquids forms an azeotrope, which is a mixture that boils at a constant temperature and has a constant vapor composition. This technique can be effectively employed as an enrichment step in the sample preparation process for the analysis of dioxane derivatives.

For example, 1,4-dioxane forms a well-known positive homoazeotrope with water, boiling at 87.8°C. This boiling point is significantly lower than that of pure dioxane (101.3°C) and pure water (100°C). This property allows for the efficient removal of water from a sample matrix. By distilling the dioxane-water azeotrope, water can be selectively removed from a sample, thereby concentrating the non-volatile or less-volatile analytes, such as this compound, that remain in the distillation flask.

The process involves adding a solvent (an entrainer) that forms an azeotrope with one of the components of the original mixture. In the context of enriching a sample containing a dioxane diol, if the sample is aqueous, the inherent azeotropic properties of the dioxane structure with water can be exploited. The distillation process would remove the water-dioxane azeotrope, leaving behind a concentrated solution of the target diol. The progress of the distillation can be monitored to determine when the azeotrope has been fully removed before collecting the enriched fraction. This enrichment is crucial for detecting trace levels of the target compound in subsequent analytical steps.

Specialized Detection Systems

Selected Ion Monitoring (SIM) Mode in GC-MS for Enhanced Sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of chemical compounds. When operated in full-scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum that is useful for identifying unknown compounds. However, for trace-level analysis where the target analyte is known, the Selected Ion Monitoring (SIM) mode offers significantly enhanced sensitivity.

In SIM mode, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the analyte of interest, rather than scanning the entire mass range. By focusing the detector's dwell time on these specific ions, the signal-to-noise ratio is dramatically increased, leading to much lower limits of detection (LOD) and limits of quantification (LOQ). For the analysis of this compound, specific fragment ions produced during electron ionization would be selected. For its parent compound, 1,4-dioxane, the primary quantifier ion is typically m/z 88, with m/z 58 often used as a qualifier ion.

The use of SIM is a cornerstone of many official analytical methods, such as EPA Method 522 for 1,4-dioxane in drinking water, which requires low detection limits. Research demonstrates that SIM analysis can achieve detection limits in the parts-per-billion (ppb) range, which is often not possible with full-scan mode.

Table 2: Example of Ions Monitored in SIM Mode for 1,4-Dioxane and its Labeled Standard

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |

| 1,4-Dioxane | Target Analyte | 88 | 58 | |

| 1,4-Dioxane-d8 | Internal Standard | 96 | 64, 46 |

This table illustrates the principle using 1,4-dioxane; specific ions for this compound would be determined from its mass spectrum.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement and a definitive technique for achieving the highest level of accuracy and precision in quantitative analysis. The method involves adding a known quantity of an isotopically labeled version of the target analyte to the sample before any sample preparation or analysis. For this compound, this would involve synthesizing a stable isotope-labeled analog (e.g., containing deuterium (B1214612), ¹³C, or ¹⁸O).

The labeled compound, often referred to as an internal standard, is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and GC injection. Any loss of analyte during sample workup will be accompanied by a proportional loss of the labeled standard. The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass difference. Quantification is then based on the measured ratio of the response of the native analyte to the labeled standard.

This approach effectively corrects for variations in extraction efficiency and matrix effects that can suppress or enhance the instrument's signal, which are common sources of error in other quantification methods. Studies on the analysis of 1,4-dioxane have shown that isotope dilution is more accurate and reproducible than quantification using external standards, leading to improved precision and lower method detection limits. The accuracy of isotope dilution methods can approach 100% even at ppb levels.

Gas Chromatography-Differential Mobility Spectrometry (GC/DMS)

Gas Chromatography-Differential Mobility Spectrometry (GC/DMS) is an advanced analytical technique that adds a second dimension of separation to conventional GC analysis, significantly enhancing selectivity and reducing chemical noise. After analytes are separated by the GC column based on their boiling point and polarity, they are ionized and passed into a Differential Mobility Spectrometer.

Inside the DMS cell, the ions are subjected to a high-frequency asymmetric radio frequency (RF) voltage, known as the separation voltage (SV), and a DC compensation voltage (CV). Ions are separated based on their different mobilities in the strong and weak electric fields. Only ions with a specific mobility, which can be tuned by adjusting the compensation voltage, will pass through the DMS filter to the detector (e.g., a mass spectrometer).

This additional separation step is highly effective at resolving the target analyte from co-eluting matrix interferences that may have similar retention times in the GC column. A study on the detection of trace 1,4-dioxane in water demonstrated that coupling membrane extraction with GC/DMS improved specificity in the presence of interfering chlorinated hydrocarbons. By optimizing the DMS parameters, such as the RF voltage and compensation voltage, a clean signal for the target analyte can be obtained. This technique is particularly valuable for complex matrices where isobaric interferences (compounds with the same mass) can complicate GC-MS analysis. The rapid, atmospheric pressure operation of DMS also allows for high sample throughput.

Future Research Directions and Emerging Areas

Exploration of Novel, Sustainable Synthetic Routes for Functionalized Dioxanes

The development of environmentally benign and efficient methods for synthesizing functionalized dioxanes is a primary research goal. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. Emerging research focuses on greener alternatives.

Key Research Thrusts:

Biocatalysis: The use of enzymes to catalyze the formation of the dioxane ring offers a highly selective and environmentally friendly approach. Researchers are exploring enzymes that can perform specific cyclization reactions under mild conditions.

Chemoenzymatic Cascades: Combining chemical and enzymatic steps can lead to efficient and sustainable syntheses. For example, a two-step enzyme cascade starting from aliphatic aldehydes can produce chiral diols, which can then be converted to dioxolanes (a related class of cyclic ethers) using a ruthenium molecular catalyst. rwth-aachen.de

Heterogeneous Catalysis: The use of solid acid catalysts, such as mesoporous ZnAlMCM-41, is being investigated for the Prins cyclization reaction to produce 1,3-dioxanes. rsc.org These catalysts are often reusable, reducing waste and cost. rsc.org

Green Solvents and Reagents: A shift towards the use of aqueous media and bio-based solvents is a key aspect of sustainable synthesis. rwth-aachen.deoiccpress.com For instance, the synthesis of functionalized 2-amino-4H-chromenes has been achieved using a natural base catalyst derived from waste snail shells in water at ambient temperature. oiccpress.com

Table 1: Comparison of Synthetic Routes for Functionalized Dioxanes

| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantages |

| Traditional Synthesis | Strong acids/bases | Organic solvents | Well-established |

| Biocatalysis | Enzymes | Aqueous buffer | High selectivity, mild conditions |

| Chemoenzymatic Cascade | Enzymes, metal catalysts | Organic/Aqueous | High stereoselectivity, potential for bio-hybrid chemicals |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., ZnAlMCM-41) | Toluene (B28343) | Reusable catalyst, high selectivity |

| Green Chemistry Approaches | Natural base catalysts | Water | Environmentally benign, cost-effective |

Deepening Mechanistic Understanding of Environmental Transformation Pathways

Understanding how compounds like 5-(Dichloromethyl)-1,4-dioxane-2,3-diol behave in the environment is crucial for assessing their risk and developing remediation strategies. Research in this area focuses on identifying the pathways and products of their degradation.

The primary degradation mechanisms for the parent compound, 1,4-dioxane (B91453), are aerobic biodegradation and advanced oxidation processes (AOPs). itrcweb.orgdeswater.com It is likely that functionalized derivatives undergo similar transformations.

Key Degradation Pathways:

Biodegradation: Aerobic biodegradation is a key process for 1,4-dioxane removal from the environment. itrcweb.org The initial step often involves monooxygenase enzymes that lead to the opening of the dioxane ring. itrcweb.org Intermediates such as ethylene (B1197577) glycol, glycolic acid, and oxalic acid have been identified. deswater.com

Advanced Oxidation Processes (AOPs): AOPs, such as the UV/H₂O₂ process, generate highly reactive hydroxyl radicals that can effectively degrade 1,4-dioxane. acs.org The degradation mechanism involves the formation of various intermediates, including aldehydes and organic acids, ultimately leading to mineralization. acs.org

Photodegradation: In the atmosphere, 1,4-dioxane is subject to photooxidation with an estimated half-life of 1–3 days. cdc.gov

Table 2: Identified Intermediates in 1,4-Dioxane Degradation

| Degradation Process | Identified Intermediates | Reference |

| Biodegradation | Ethylene glycol, Glycolic acid, Oxalate anion, Formic acid | deswater.com |

| UV/H₂O₂ Process | Formaldehyde (B43269), Acetaldehyde, Glyoxal, Formic acid, Methoxyacetic acid, Acetic acid, Glycolic acid, Glyoxylic acid, Oxalic acid | acs.org |

| UV/Persulfate System | 1,4-dioxan-α-oxyl radical, Ethylene glycol diformate, Diethylene glycol, Glyoxylic acid, Acetic acid | mdpi.com |

Development of Integrated High-Throughput Analytical and Computational Platforms

The detection and quantification of trace levels of dioxane derivatives in complex environmental matrices pose a significant analytical challenge. Future research will focus on developing more sensitive, rapid, and cost-effective analytical methods, often coupled with computational tools.

Emerging Analytical Techniques:

High-Throughput Analysis: Methods like Solid Phase Microextraction (SPME) Arrow–trap with multi-step enrichment coupled with gas chromatography-mass spectrometry (GC-MS) are being developed for the high-throughput analysis of 1,4-dioxane in drinking water. markes.commarkes.com These methods can achieve very low detection limits. markes.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS offers a rapid and selective alternative to traditional GC methods for the analysis of volatile organic compounds like 1,4-dioxane, providing significantly higher daily throughput. chromatographyonline.com

Isotope Dilution Methods: The use of isotopically labeled internal standards, such as 1,4-dioxane-d₈, in conjunction with GC-MS, provides high accuracy and precision for the quantification of 1,4-dioxane in various matrices. impactanalytical.com

Computational Platforms:

Predictive Modeling: Computational models can be used to predict the environmental fate and transport of dioxane derivatives based on their chemical structure.

Mechanistic Simulations: Quantum chemical calculations can help elucidate the reaction mechanisms of degradation processes, providing insights that are difficult to obtain experimentally.

Investigation of Structure-Reactivity Relationships in Dioxane Diol Systems

Understanding how the chemical structure of dioxane diols influences their reactivity is fundamental to predicting their behavior and designing new molecules with desired properties. For this compound, the dichloromethyl and diol functional groups are expected to significantly impact its chemical and biological activity.

Key Areas of Investigation:

Substituent Effects: The nature and position of substituents on the dioxane ring can dramatically alter the molecule's electronic properties, steric hindrance, and ultimately, its reactivity. For instance, the electron-withdrawing dichloromethyl group in the target compound would likely influence the reactivity of the diol functional groups.

Ring Conformation: The conformation of the dioxane ring can affect the accessibility of reactive sites and influence reaction pathways.

Reactivity with Biological Macromolecules: Investigating how functionalized dioxane diols interact with enzymes and other biological molecules is crucial for understanding their potential toxicity and biodegradability. Studies on the reactivity of diisocyanates with diols have provided insights into the formation of urethane (B1682113) structures, which could be a relevant area of comparison. researchgate.net

By systematically studying a range of functionalized dioxane diols, researchers can develop predictive models that link molecular structure to chemical reactivity and environmental behavior. This knowledge will be invaluable for the rational design of safer and more sustainable chemicals.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(dichloromethyl)-1,4-dioxane-2,3-diol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves chlorination of 1,4-dioxane-2,3-diol precursors. For example, reacting glyoxal derivatives with dichloromethylating agents (e.g., Cl₂C=O) under controlled pH and temperature (5–10°C) to avoid side reactions like polymerization . Optimization should include monitoring via TLC or HPLC to track intermediates, as described in analogous dioxane derivative syntheses .

Q. How can researchers characterize the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should use LC-MS or NMR to detect decomposition products. For instance, notes that 1,4-dioxane-2,3-diol derivatives hydrolyze into glyoxal monomers in water, suggesting similar behavior for the dichloromethyl analog. Kinetic studies under varying pH and temperature (e.g., 25–50°C) are critical to identify degradation pathways .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Combine -NMR and -NMR to resolve stereochemistry and chlorine substitution patterns. High-resolution mass spectrometry (HRMS) with ESI ionization can validate molecular weight (e.g., expected ), as demonstrated in related dioxane-diol analyses .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?

- Methodological Answer : The trans isomer of 1,4-dioxane-2,3-diol derivatives is more thermodynamically stable due to reduced steric strain . For the dichloromethyl analog, computational modeling (DFT) can predict regioselectivity in polymerization. Experimental validation requires chiral HPLC to separate isomers and compare their reactivity in ring-opening polymerizations .

Q. What advanced analytical methods resolve contradictions in reported biodegradation rates of chlorinated dioxane derivatives?

- Methodological Answer : Use -radiolabeling to track mineralization pathways in microbial cultures. indicates that cyclic ethers like 1,4-dioxane resist biodegradation due to ring stability; thus, isotopic tracing can clarify whether dichloromethyl substitution enhances or inhibits microbial uptake .

Q. How can QSAR models predict the ecotoxicological risks of this compound when experimental toxicity data is limited?

- Methodological Answer : Build QSAR models using descriptors like logP, molecular polarizability, and electrophilicity index. Cross-validate with structurally related compounds (e.g., chlorinated diols in ). Toxicity endpoints (e.g., LD₅₀) for analogous compounds (e.g., 1,3-dichloro-2-propanol) provide training data .

Q. What role does this compound play in modulating enzyme activity, and how can this be experimentally validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.